molecular formula C10H15FN2O B13042197 1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine

1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine

Cat. No.: B13042197
M. Wt: 198.24 g/mol
InChI Key: AWEUXCDERMPISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which is achieved through a series of cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine: Unique due to its specific substitution pattern.

    1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-2-amine: Similar structure but different substitution at the amine position.

    1-(5-Fluoro-2-methoxypyridin-3-YL)-2-ethylpropan-1-amine: Similar structure but different alkyl chain length.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C10H15FN2O

Molecular Weight

198.24 g/mol

IUPAC Name

1-(5-fluoro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H15FN2O/c1-6(2)9(12)8-4-7(11)5-13-10(8)14-3/h4-6,9H,12H2,1-3H3

InChI Key

AWEUXCDERMPISJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(N=CC(=C1)F)OC)N

Origin of Product

United States

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